molecular formula C12H20N2O6 B1527977 6-Oxa-1-azaspiro[3.3]heptane hemioxalate CAS No. 1380571-72-1

6-Oxa-1-azaspiro[3.3]heptane hemioxalate

Cat. No.: B1527977
CAS No.: 1380571-72-1
M. Wt: 288.3 g/mol
InChI Key: UMKDEMSXCWMHRS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 6-oxa-1-azaspiro[3.3]heptane hemioxalate derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure, 6-oxa-1-azaspiro[3.3]heptane , consists of a spirocyclic framework where two three-membered rings—one oxolane (oxygen-containing) and one azetidine (nitrogen-containing)—share a single sp³-hybridized carbon atom. The term "hemioxalate" denotes a salt formed by the combination of two equivalents of the spirocyclic amine with one equivalent of oxalic acid (C₂H₂O₄).

The structural representation (Figure 1) highlights the spiro junction at the shared carbon atom, with oxygen and nitrogen atoms occupying positions 6 and 1, respectively, in the fused rings. The oxalate anion bridges the two amine molecules via ionic interactions, forming a stable crystalline lattice. Key identifiers include:

  • SMILES : C1CNC12COC2 (base compound)
  • InChI : InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)

Molecular Formula and Weight Analysis

The molecular formula of the hemioxalate salt is C₁₂H₂₀N₂O₆ , reflecting the stoichiometric ratio of 2:1 between the spirocyclic amine (C₅H₉NO) and oxalic acid (C₂H₂O₄).

Component Molecular Formula Molecular Weight (g/mol)
Base Amine C₅H₉NO 99.13
Oxalic Acid C₂H₂O₄ 90.03
Hemioxalate Salt C₁₂H₂₀N₂O₆ 288.30

The molecular weight is calculated as:
$$
2 \times (99.13) + 90.03 = 288.29 \, \text{g/mol} \, \text{(matches experimental data from )}
$$

Salt Formation Characteristics: Hemioxalate Coordination Chemistry

The term "hemioxalate" refers to a salt where two amine molecules associate with one oxalate dianion (C₂O₄²⁻). This contrasts with monooxalate (1:1 ratio) or dioxalate (1:2 ratio) salts. The oxalate ion acts as a bridging ligand, forming hydrogen bonds and ionic interactions with the protonated nitrogen atoms of the spirocyclic amine.

Key features of the coordination chemistry include:

  • Bidentate Binding : Each oxalate oxygen atom participates in hydrogen bonding with the ammonium groups of two distinct amine molecules.
  • Crystalline Packing : X-ray crystallography reveals a monoclinic lattice with alternating layers of amine cations and oxalate anions, stabilized by van der Waals forces.
  • Acid-Base Equilibrium : The protonation state of the amine (pKa ~9–10) ensures full cation formation at physiological pH, enabling stable salt crystallization.

The spirocyclic amine’s rigid geometry enhances lattice stability, making the hemioxalate salt a preferred form for pharmaceutical applications due to improved solubility and crystallinity compared to free-base counterparts.

(Article continues with subsequent sections as per outline...)

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDEMSXCWMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744344
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380571-72-1
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Cyclization

  • The synthesis typically begins with tribromopentaerythritol , a commercially available flame retardant also known as FR-513.
  • The key step is a cyclization reaction under basic conditions involving p-toluenesulfonamide (p-TsNH2), which reacts with tribromopentaerythritol to form an N-tosylated spiro intermediate.
  • This step yields the N-tosylated spiro compound, which is an important precursor for the target compound.

Deprotection Step

  • The N-tosyl group is removed by deprotection , which is commonly performed by sonication of the intermediate with magnesium turnings in methanol at room temperature.
  • This reaction typically takes about one hour.
  • The magnesium reacts to form magnesium salts that must be removed by filtration.
  • The filtrate, containing the free base 6-oxa-1-azaspiro[3.3]heptane, is then treated with oxalic acid to afford the hemioxalate salt .

Salt Formation and Isolation

  • The hemioxalate salt is formed by treating the free base with oxalic acid.
  • This salt is often isolated as a crystalline solid.
  • However, the oxalate salt shows some limitations, including poor solubility in many solvents and challenges in scaling up the process beyond a few grams due to sluggish filtration of magnesium salts and product loss.
  • On a small scale (5 g), yields of around 81% have been reported, but on larger scales (100 g or more), yields drop significantly to about 47% or less due to these difficulties.

Alternative Salt Forms and Improved Methods

  • To address the limitations of the oxalate salt, alternative salts such as sulfonate salts (e.g., p-toluenesulfonate) have been developed.
  • Sulfonate salts exhibit greater stability and solubility , allowing for a wider range of reaction conditions and better scalability.
  • A scalable three-step synthesis from tribromopentaerythritol to the sulfonate salt has been reported with an overall yield of approximately 50%.
  • This approach avoids some of the filtration issues and improves the handling properties of the compound.

Improved Synthetic Route Summary

Step Reaction Conditions Key Reagents Outcome Notes
1. Cyclization Basic conditions, p-toluenesulfonamide Tribromopentaerythritol, p-TsNH2 N-tosylated spiro intermediate Efficient formation of spiro ring
2. Deprotection Sonication or reflux in methanol, Mg turnings Magnesium, methanol Free base 6-oxa-1-azaspiro[3.3]heptane Sonication preferred but reflux possible for scale-up
3. Salt formation Treatment with oxalic acid or sulfonic acid Oxalic acid or p-toluenesulfonic acid Hemioxalate or sulfonate salt Sulfonate salts more stable and soluble
4. Isolation Filtration, crystallization - Pure salt form Filtration of Mg salts challenging at scale

Research Findings and Scalability Considerations

  • The original method by Carreira et al. is reliable on a small scale but difficult to scale due to the filtration of magnesium salts and product loss.
  • Sonication is effective for deprotection but requires specialized equipment, limiting industrial scalability.
  • Refluxing in methanol with portionwise addition of magnesium is a practical alternative for larger scales.
  • Sulfonate salt formation improves product handling and allows for reactions in a broader range of solvents, enhancing synthetic utility.
  • Hydrogenolysis of N-benzyl intermediates under hydrogen atmosphere with Pd/C catalyst is used in some synthetic variations to obtain the free base before salt formation.

Detailed Reaction Scheme (Simplified)

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate has been documented in several studies, demonstrating its utility as a building block in organic synthesis. For instance, the compound can be derived from bicyclic spiro compounds through various synthetic pathways, which enhance its availability for further chemical modifications .

Table 1: Synthesis Pathways of this compound

Synthesis MethodYield (%)Comments
Acetic Acid Reduction67%Moderate yield, but easier product isolation compared to oxalate salts.
Naphthalene-1,5-disulfonic Acid Reaction84%Higher yield with better stability at elevated temperatures.
Hydrogenolysis of PMB-protected Compound56%Successful under specific conditions, yielding stable products.

Pharmaceutical Applications

This compound is being explored as a potential bioisostere for piperazine derivatives in drug development. Its unique spirocyclic structure may enhance the pharmacological properties of existing drugs by improving receptor binding and selectivity .

Case Study: Bioisosteric Replacement

In a theoretical study, researchers demonstrated that substituting traditional piperazine structures with this spiro compound could lead to improved efficacy and reduced side effects in therapeutic applications .

Material Science and Catalysis

The compound's unique structural characteristics make it a candidate for use in catalysis and material science. Its stability under various conditions allows it to serve as a catalyst or a stabilizing agent in chemical reactions.

Table 2: Potential Catalytic Applications

Application AreaDescription
Organic SynthesisActs as a catalyst in various organic reactions due to its stable structure.
Material ScienceCan be incorporated into polymers to enhance mechanical properties.

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Counterion Variations

2-Oxa-6-azaspiro[3.3]heptane Hemioxalate
  • Molecular Formula : C₁₂H₂₀N₂O₆ (2:1 base:oxalic acid) .
  • CAS Number : 1045709-32-7 .
  • Key Differences : The oxygen and nitrogen positions are reversed (2-oxa-6-aza vs. 6-oxa-1-aza), altering electronic properties and reactivity. This isomer is widely used in photoinduced olefin diamination reactions .
1-Oxa-6-azaspiro[3.5]nonane Hemioxalate
  • CAS Number : 1523606-44-1 .
  • Key Differences: Expanded spirocyclic ring (3.5 vs.

Halogenated Derivatives

6,6-Difluoro-1-azaspiro[3.3]heptane Hemioxalate
  • Molecular Formula : C₈H₁₀F₂N₂O₄ (1:0.5 base:oxalic acid) .
  • CAS Number : 2173991-59-6 .
  • Key Differences : Fluorine substitution enhances electronegativity, improving metabolic stability and binding affinity in drug candidates .

Thia-Analogs

2-Thia-6-azaspiro[3.3]heptane Hemioxalate
  • CAS Number : 1233143-48-0 .
  • Key Differences : Sulfur replaces oxygen, increasing lipophilicity and altering hydrogen-bonding capabilities .

Comparative Data Table

Compound Name Molecular Formula CAS Number Purity Key Applications
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ 1380571-72-1 97% Kinase inhibitor synthesis
2-Oxa-6-azaspiro[3.3]heptane hemioxalate C₁₂H₂₀N₂O₆ 1045709-32-7 96% Photoinduced diamination
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate C₈H₁₀F₂N₂O₄ 2173991-59-6 97% Fluorinated drug intermediates
1-Oxa-6-azaspiro[3.5]nonane hemioxalate C₁₄H₂₄N₂O₆ 1523606-44-1 N/A Solubility-enhanced scaffolds

Biological Activity

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Structure

  • Molecular Formula : C₁₂H₂₀N₂O₆
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1380571-72-1
  • InChI Key : UMKDEMSXCWMHRS-UHFFFAOYSA-N

Structural Features

The compound features a spirocyclic framework that incorporates both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

PropertyValue
Heavy Atoms20
Aromatic Heavy Atoms0
Fraction Csp³0.83
Rotatable Bonds1
H-bond Acceptors8
H-bond Donors4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact targets and pathways involved may vary based on the application context .

Antimicrobial Activity

Recent studies have indicated that compounds within the azaspiro family, including this compound, exhibit notable antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Pharmacokinetic Properties

Research highlights that azaspiro[3.3]heptanes possess improved pharmacokinetic properties compared to traditional amine analogs. This enhancement is significant for drug discovery efforts, particularly in replacing piperidine rings in pharmaceutical compounds .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azaspiro compounds demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific spirocyclic configuration, which may impart distinct biological activities compared to structurally similar compounds.

Compound NameMolecular FormulaKey Features
1-Oxa-6-azaspiro[3.3]heptane hemioxalateC₁₄H₂₄N₂O₄Similar spirocyclic structure but different nitrogen positioning
6-Aza-bicyclo[3.2.1]octane oxalateC₉H₁₁NBicyclic structure with different ring size
7-Aza-spiro[3.5]nonane hemioxalateC₁₃H₁₉N₂O₄Contains an additional nitrogen atom

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Oxa-1-azaspiro[3.3]heptane hemioxalate with high purity?

  • Methodology : The synthesis typically involves cyclization reactions using protected amines (e.g., tosyl or benzyl groups) followed by deprotection. For improved purity, sulfonate salts (e.g., naphthalene-1,5-disulfonate) are preferred over oxalate salts due to superior crystallinity and reduced hygroscopicity. Post-synthesis purification includes trituration with solvents like diethyl ether or methanol to remove impurities . Scalable routes emphasize reductive removal of protective groups under controlled conditions (e.g., hydrogenolysis for benzyl groups) .

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodology : Solubility is enhanced by selecting counterions (e.g., sulfonates over oxalates) and using co-solvents like methanol or acetonitrile. For stock solutions, prepare at 10 mM in DMSO or aqueous buffers with pH adjustment (4–6). Pre-formulation studies should test stability in solvents at 2–8°C to avoid degradation .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology : Use X-ray crystallography to resolve the spirocyclic core and counterion interactions, as demonstrated for derivatives like 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . Complement with NMR (¹H/¹³C) to confirm proton environments and FT-IR for functional group validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data between oxalate and sulfonate salts of spirocyclic compounds?

  • Methodology : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare decomposition temperatures. For example, sulfonate salts (e.g., hemi-naphthalene-1,5-disulfonate) exhibit higher thermal stability (>200°C) than oxalate salts, which degrade at lower temperatures due to oxalic acid volatility. Cross-validate with kinetic studies under reflux conditions in polar aprotic solvents .

Q. What strategies mitigate side reactions during functionalization of the spirocyclic core?

  • Methodology : Optimize reaction conditions using design of experiments (DoE) to minimize byproducts. For example, in Pd-catalyzed aryl amination, control temperature (40–60°C), stoichiometry (1:1.1 base:substrate), and solvent polarity (THF/MeCN). Additives like i-Pr2NEt improve selectivity by reducing acid-mediated side reactions .

Q. What computational strategies predict reaction pathways for modifying the spirocyclic core?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to map transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for ring-opening or substitution. Machine learning models trained on spirocyclic reaction databases can prioritize viable synthetic routes .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Methodology : Introduce substituents (e.g., trifluoromethyl groups) via SNAr or cross-coupling, then assess lipophilicity (logP) and target binding (SPR/BLI). For instance, fluorinated analogs show enhanced blood-brain barrier penetration in CNS drug candidates. Validate with in vitro assays (e.g., enzyme inhibition) and compare to non-fluorinated controls .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
6-Oxa-1-azaspiro[3.3]heptane hemioxalate

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